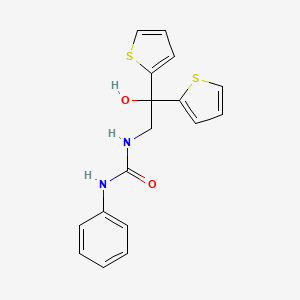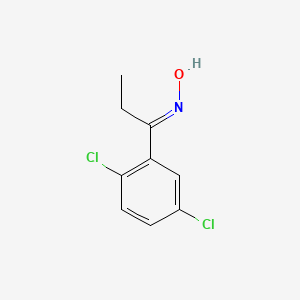
(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime, or DCPO, is a compound of interest to the scientific community due to its unique chemical properties and potential applications. DCPO has a wide range of uses in chemical synthesis, scientific research, and lab experiments.
Aplicaciones Científicas De Investigación
Supramolecular Structures
The supramolecular structures of oximes like 1,3-diphenyl-propan-2-one oxime have been explored. These compounds typically form dimeric structures, with hydrogen bonding patterns playing a significant role. Their study provides insights into the structural patterns of similar oximes (Low et al., 2010).
X-Ray Crystal Structure Analysis
Research has been conducted on closely related oximes, revealing different hydrogen-bonding modes. For instance, in the structures of certain oximes, molecules are organized into dimers created by oxime-oxime O-H...N hydrogen bonds, while others form infinite chains via O-H...O hydrogen bonds (Dutkiewicz et al., 2010).
Synthesis and Characterization
The synthesis of novel oxime ethers and their characterization through spectroscopic methods have been studied. This includes the synthesis of 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes (Erdogan, 2016).
Computational Studies
Density Functional Theory (DFT) calculations have been performed on synthesized oxime molecules, comparing experimental results with computational predictions. This approach helps in understanding the molecular structure and properties of such compounds (Korkmaz et al., 2022).
Potential in Photopolymerization
Oxime Ester Photoinitiators have been synthesized for use in photopolymerization processes. Their UV-Vis spectra, solubility, and photopolymerization kinetics have been studied, indicating their efficiency as photoinitiators (Xu et al., 2012).
Antioxidant Properties
The antioxidant properties of certain oxime compounds, such as 3-(phenylhydrazono) butan-2-one oxime, have been evaluated. These studies suggest potential biomedical applications due to their antioxidant and toxic properties (Puntel et al., 2008).
Propiedades
IUPAC Name |
(NE)-N-[1-(2,5-dichlorophenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(12-13)7-5-6(10)3-4-8(7)11/h3-5,13H,2H2,1H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLCDXZWHNEPS-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

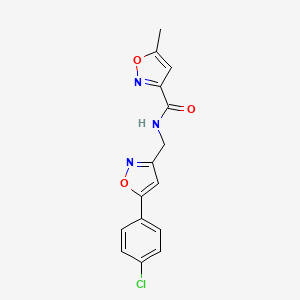
![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)
![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-phenyl-1H-pyrimidin-6-one;hydrochloride](/img/structure/B2415125.png)
![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)
![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)
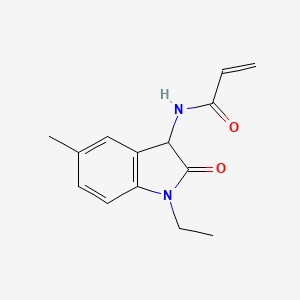
![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)
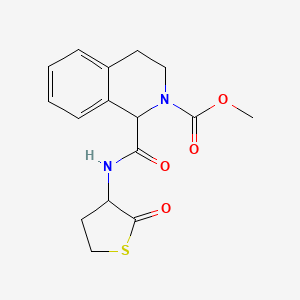
![Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2415135.png)
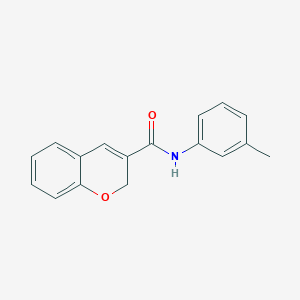

![1'-(methylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2415139.png)
![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)
